molecular formula C11H21NS B2532636 2,2-Dimethyl-4-(3-methylbut-3-enyl)thiomorpholine CAS No. 1864906-96-6

2,2-Dimethyl-4-(3-methylbut-3-enyl)thiomorpholine

Cat. No. B2532636
CAS RN: 1864906-96-6
M. Wt: 199.36
InChI Key: SQEGRQAPZGDFHW-UHFFFAOYSA-N
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Description

The compound 2,2-Dimethyl-4-(3-methylbut-3-enyl)thiomorpholine is not directly studied in the provided papers. However, the papers do discuss related compounds with similar structural motifs, such as thiomorpholine derivatives and dimethyl-substituted compounds. For instance, the molecular and crystal structure of a related compound, 2,5-dimethyl-trans-2,3-dimorpholino-4-nitro-2,3-dihydrothiophen, has been determined by X-ray analysis, indicating a puckered dihydrothiophen ring and significant steric hindrance .

Synthesis Analysis

The synthesis of related compounds involves various reactions, including the Diels-Alder reaction followed by ring opening with morpholine to yield amides . Another synthesis pathway involves the reaction of 2,5-dimethyl-3,4-dinitrothiophen with secondary amines such as morpholine to yield dimethyl-trans-dimorpholino derivatives . These methods could potentially be adapted for the synthesis of this compound.

Molecular Structure Analysis

The molecular structure of compounds similar to this compound has been analyzed using techniques like X-ray diffraction, which reveals the conformation and crystal packing of the molecules . Theoretical calculations, including density functional theory (DFT), have been used to predict the molecular geometry and vibrational frequencies of these compounds .

Chemical Reactions Analysis

The chemical reactions of related compounds involve interactions with secondary amines and the formation of dimers through intermolecular hydrogen bonding . These reactions are influenced by the steric and electronic properties of the substituents on the thiophene or thiomorpholine rings.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds structurally related to this compound, such as their vibrational frequencies, chemical shifts, and thermodynamic properties, have been evaluated using spectroscopic methods and quantum chemical calculations . These studies provide insights into the stability, reactivity, and potential intermolecular interactions of the compounds.

Scientific Research Applications

Biocompatible Polymers

  • Thiomorpholine derivatives have been used to synthesize biocompatible polymers. A study describes the synthesis of well-defined biocompatible block copolymers via atom transfer radical polymerization of 2-Methacryloyloxyethyl phosphorylcholine (MPC) in protic media, highlighting thiomorpholine's relevance in creating polymers for biomedical applications (Ma et al., 2003).

Organic Synthesis

  • Thiomorpholine compounds have been applied in organic synthesis, demonstrating utility in various reactions. For example, a study on the synthesis of enantiomerically pure thiomorpholin-3-ones from (R)-phenylglycine methyl ester showcases the potential of thiomorpholine derivatives in stereoselective synthesis (Franceschini et al., 2003).

Antimicrobial Agents

  • Research into thiomorpholine derivatives includes their evaluation as antimicrobial agents. A study explored the synthesis and antimicrobial activity of 4-thiomorpholine-4ylbenzohydrazide derivatives, indicating the potential of thiomorpholine structures in developing new antimicrobial drugs (Kardile & Kalyane, 2010).

Medicinal Chemistry Building Blocks

  • Thiomorpholines have been identified as key building blocks in medicinal chemistry, with some analogues entering human clinical trials. A study on the preparation of novel bridged bicyclic thiomorpholines as potentially useful building blocks in medicinal chemistry highlights their importance in drug development (Walker & Rogier, 2013).

properties

IUPAC Name

2,2-dimethyl-4-(3-methylbut-3-enyl)thiomorpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NS/c1-10(2)5-6-12-7-8-13-11(3,4)9-12/h1,5-9H2,2-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQEGRQAPZGDFHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CCN1CCSC(C1)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1864906-96-6
Record name 2,2-dimethyl-4-(3-methylbut-3-en-1-yl)thiomorpholine
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